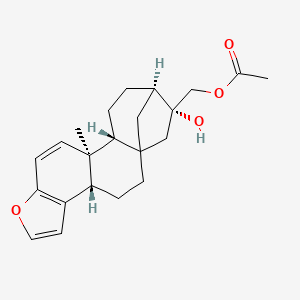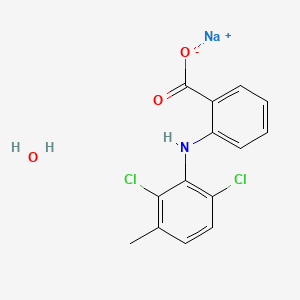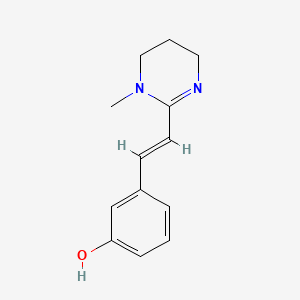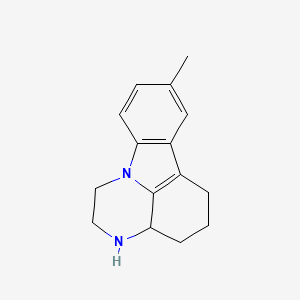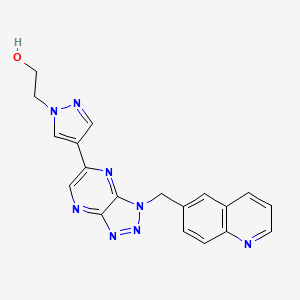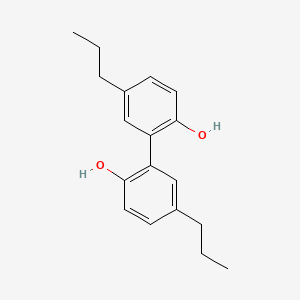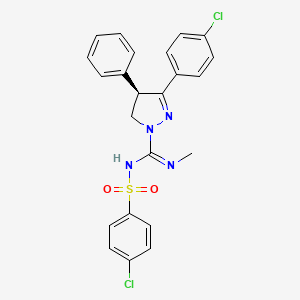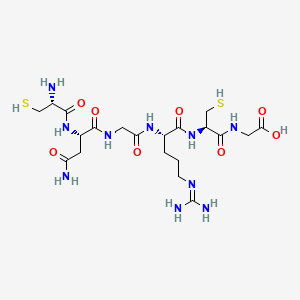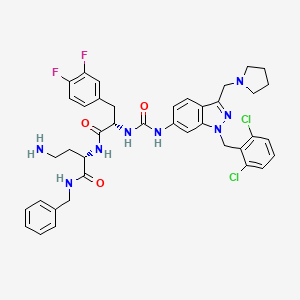
RWJ-58259
Overview
Description
RWJ-58259 is a potent and selective antagonist of protease-activated receptor-1 (PAR-1). This compound has been extensively studied for its potential therapeutic applications, particularly in the context of thrombosis, atherosclerosis, inflammation, and cancer metastasis . Protease-activated receptor-1 is a key receptor involved in platelet aggregation and various cellular responses, making this compound a valuable tool in pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RWJ-58259 involves a convergent solution-phase formation of the urea derivative from two key fragments: the 6-amino-indazole fragment and the dipeptide fragment . The process includes:
N-Alkylation of Indazole: This step involves the alkylation of the indazole moiety, which has been optimized to increase yield by using specific bases.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the improved synthetic route described above can be adapted for larger-scale production. The use of efficient reagents and optimized reaction conditions ensures higher yields and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
RWJ-58259 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly on the indazole moiety, are common and can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
RWJ-58259 has been widely used in scientific research due to its potent antagonistic effects on protease-activated receptor-1. Some key applications include:
Cardiovascular Research: Studying the role of protease-activated receptor-1 in thrombosis and vascular injury.
Cancer Research: Investigating the potential of this compound in inhibiting cancer cell proliferation and metastasis.
Inflammation Studies: Exploring the anti-inflammatory effects of protease-activated receptor-1 antagonists.
Drug Development: Serving as a reference compound in the development of new protease-activated receptor-1 antagonists.
Mechanism of Action
RWJ-58259 exerts its effects by selectively antagonizing protease-activated receptor-1. This receptor is activated by thrombin, which cleaves its N-terminal extracellular domain to reveal a tethered ligand that activates the receptor . By blocking this activation, this compound inhibits platelet aggregation and various cellular responses mediated by protease-activated receptor-1 . This selectivity ensures that other thrombin receptors are not affected, reducing the risk of bleeding complications .
Comparison with Similar Compounds
RWJ-58259 is unique among protease-activated receptor-1 antagonists due to its potent and selective action. Similar compounds include:
Vorapaxar: Another protease-activated receptor-1 antagonist approved for use in coronary artery disease.
Atopaxar: A protease-activated receptor-1 antagonist studied for its potential in treating thrombosis.
PZ-128: A pepducin protease-activated receptor-1 antagonist with promising results in preclinical studies.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications. This compound’s unique structure and selectivity make it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42Cl2F2N8O3/c41-30-9-6-10-31(42)29(30)23-52-37-21-27(12-13-28(37)36(50-52)24-51-17-4-5-18-51)47-40(55)49-35(20-26-11-14-32(43)33(44)19-26)39(54)48-34(15-16-45)38(53)46-22-25-7-2-1-3-8-25/h1-3,6-14,19,21,34-35H,4-5,15-18,20,22-24,45H2,(H,46,53)(H,48,54)(H2,47,49,55)/t34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDDGIDZMJSBEW-PXLJZGITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42Cl2F2N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


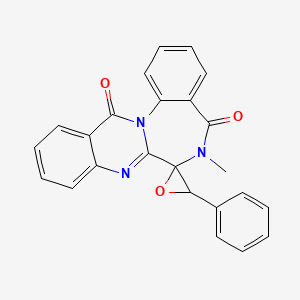

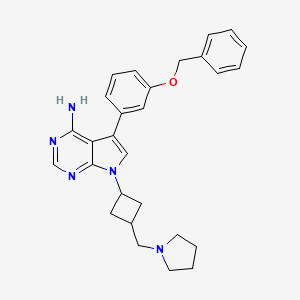
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)

